Osanetant
Descripción
Historical Context of Neurokinin Receptor Antagonism in Central Nervous System Disorders
The history of neurokinin receptor antagonism in CNS disorders is rooted in the discovery of the tachykinin peptide family. Substance P (SP) was the first member of this family to be identified in 1931 nih.govamegroups.org. Subsequent research revealed additional mammalian tachykinins, including neurokinin A (NKA) and neurokinin B (NKB), and led to the identification of three main tachykinin receptors: NK1, NK2, and NK3 wikipedia.orgresearchgate.net. These receptors are G-protein-coupled receptors and mediate the diverse biological actions of tachykinins, which are involved in processes such as pain transmission, inflammation, smooth muscle contraction, and vasodilation researchgate.net.
Early studies on neurokinin antagonists were challenged by the limited ability of available peptide ligands to penetrate the blood-brain barrier nih.gov. A significant breakthrough occurred in the 1990s with the development of non-peptide antagonists that could effectively cross this barrier and target neurokinin receptors within the CNS nih.govresearchgate.net. This development paved the way for exploring the therapeutic potential of modulating neurokinin signaling in neurological and psychiatric conditions.
Research implicated tachykinins and their receptors in a range of CNS disorders, including anxiety, depression, migraine, schizophrenia, and addiction nih.gov. The NK1 receptor, primarily activated by Substance P, became a target for antiemetic and antidepressant drug development amegroups.orgwikipedia.orgmdpi.com. The NK3 receptor, which exhibits high affinity for neurokinin B (NKB), emerged as a potential target for conditions involving neuroendocrine regulation and dopaminergic system modulation scielo.org.coresearchgate.net.
Overview of Osanetant as a Neurokinin-3 Receptor Antagonist in Academic Inquiry
This compound is characterized as a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor ontosight.aimedchemexpress.com. Its chemical structure, N-(1-{3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl]-N-methylacetamide, contributes to its high affinity and specificity for the NK3 receptor wikipedia.orgontosight.ai. Academic inquiry into this compound has largely focused on understanding its pharmacological profile and exploring its potential applications in modulating NK3 receptor-mediated pathways in the CNS.
Preclinical studies have investigated this compound's effects in various animal models to elucidate its mechanism of action and potential therapeutic utility. Research indicates that activation of NK3 receptors can enhance the release of biogenic amines, including dopamine (B1211576) and serotonin (B10506), and NK3 receptor antagonists like this compound could potentially block this activation nih.govdrugbank.com. This compound has been shown to prevent overactivity of the dopaminergic system induced by NK3 receptor agonists in preclinical models researchgate.netchez-alice.fr.
Studies in animal models have suggested that this compound may possess anxiolytic and antidepressant-like effects ontosight.aimedchemexpress.com. For instance, research in rodents has demonstrated its efficacy in reducing stress-induced anxiety and improving cognitive performance ontosight.ai. Furthermore, investigations into its impact on specific neural circuits, such as cholinergic interneurons in the striatum, have shown that this compound can alter intrinsic neuronal properties and influence the balance of excitatory and inhibitory inputs anu.edu.au.
Academic research has also explored the potential of NK3 receptor antagonism, including with compounds like this compound, in modulating neuroendocrine secretion. The NKB/NK3R pathway plays a crucial role in regulating gonadotropin-releasing hormone (GnRH) secretion scielo.org.cooup.com. Studies with NK3R antagonists have demonstrated their efficacy in suppressing luteinizing hormone (LH) and testosterone (B1683101) secretion in men, and gonadotropin secretion, follicle growth, and ovulation in premenopausal women oup.com.
Evolution of Research Trajectories for this compound
The research trajectories for this compound have evolved significantly since its initial development. Initially, this compound was primarily investigated for its potential as a treatment for schizophrenia and other CNS disorders wikipedia.orgdrugbank.comtandfonline.com. This was based on preclinical data suggesting that NK3 receptor antagonism could modulate dopaminergic activity, a key pathway implicated in schizophrenia researchgate.netchez-alice.frnih.gov.
Early clinical trials explored this compound's efficacy in schizophrenia, with some preliminary studies suggesting potential benefits in reducing positive symptoms drugbank.comnih.gov. For example, a study protocol termed a Metatrial identified potential antipsychotic properties of this compound, showing an activity and efficacy profile similar to that of haloperidol (B65202) in one study clinicaltrialsarena.com.
However, despite some promising preclinical and early clinical findings in schizophrenia, Sanofi-Aventis discontinued (B1498344) further development of this compound in 2005 following a review of its R&D portfolio drugbank.comclinicaltrialsarena.com. The reasons for discontinuation are not explicitly detailed in all publicly available research, but some sources mention a need for substantial work to fulfill regulatory requirements or poor pharmacokinetic profiles for early NK3R antagonists like this compound and talnetant (B1681221) in the context of schizophrenia treatment scielo.org.coaneskey.com.
Following the discontinuation of its development for schizophrenia by Sanofi-Aventis, academic and other research continued to explore the potential of this compound and NK3 receptor antagonism in other areas. More recent research trajectories have investigated the role of NK3R antagonism in conditions such as menopausal vasomotor symptoms (hot flashes) and post-traumatic stress disorder (PTSD) wikipedia.orgscielo.org.cojwatch.orgwomensmentalhealth.org. The implication of the NKB/NK3R pathway in thermoregulation has led to the investigation of NK3R antagonists as a non-hormonal approach for hot flashes jwatch.orgwomensmentalhealth.orgimsociety.org. While other NK3 antagonists like fezolinetant (B607441) and pavinetant (B1666215) have been more prominent in clinical development for vasomotor symptoms, this compound has been used as a research tool in this context scielo.org.cojwatch.org.
Furthermore, recent preclinical studies have explored this compound's effects on fear response and memory consolidation, particularly in the context of trauma. A study in female mice demonstrated that a single dose of this compound administered after a traumatic event significantly reduced fear expression, suggesting potential as a time-sensitive intervention for conditions like PTSD news-medical.net. Interestingly, earlier work from the same lab showed contrasting effects in non-stressed mice, highlighting the complex context-dependent effects of NK3R modulation news-medical.net.
The evolution of research on this compound exemplifies the dynamic nature of drug discovery and development, where initial targets may shift based on preclinical data, clinical trial outcomes, and a deeper understanding of the underlying biological pathways. While this compound's clinical development for schizophrenia was halted, its role as a research tool has continued to contribute to the broader understanding of the neurokinin system and the potential therapeutic applications of NK3 receptor modulation in various neuropharmacological contexts.
Here is a summary of some research findings related to this compound:
| Research Area | Key Findings | Model System | Source |
| Dopaminergic System Modulation | Prevents overactivity of dopaminergic system induced by NK3 agonist. | Preclinical (rat, guinea pig) | researchgate.netchez-alice.fr |
| Anxiolytic/Antidepressant Effects | Produces anxiolytic- and antidepressant-like effects. | Animal models (rodents) | ontosight.aimedchemexpress.com |
| Cognitive Performance | Improves cognitive performance. | Rodents | ontosight.ai |
| Fear Response/Memory Consolidation | Reduces fear expression after trauma; effects can be sex-dependent and stress-dependent. | Female mice | news-medical.netmassivesci.com |
| Striatal Neuronal Properties | Alters intrinsic properties and reduces tonic firing frequency of cholinergic interneurons; affects spontaneous excitatory and inhibitory inputs. | Mouse striatum | anu.edu.au |
| Neuroendocrine Regulation | Potential to suppress secretion of hormones like testosterone, LH, and FSH (in the context of NK3R antagonists). | (General NK3R antagonist finding) | nih.gov |
Note: This table summarizes findings from academic research and does not include clinical trial efficacy data or safety information, as per the instructions.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOJBGLFWINFBF-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027521 | |
| Record name | N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160492-56-8 | |
| Record name | Osanetant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160492-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osanetant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160492568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osanetant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160492-56-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSANETANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G81N94DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Neurokinin 3 Receptor System and Its Biological Significance
Tachykinin Family and Receptor Subtypes: NK1, NK2, and NK3
The tachykinin family consists of small bioactive neuropeptides that share a conserved C-terminal sequence guidetopharmacology.orgsemanticscholar.org. In mammals, the primary tachykinins include Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB) guidetopharmacology.orgsemanticscholar.org. These peptides exert their effects by binding to three main G protein-coupled receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3), also known as TACR1, TACR2, and TACR3, respectively guidetopharmacology.orgsemanticscholar.orgiiarjournals.org. While each receptor subtype shows a preferential affinity for a specific tachykinin ligand (SP for NK1, NKA for NK2, and NKB for NK3), they can bind to other tachykinins with lower affinity guidetopharmacology.orgsemanticscholar.org.
Neurokinin B as the Primary Endogenous Ligand for the Neurokinin-3 Receptor (TACR3)
Neurokinin B (NKB) is recognized as the primary endogenous ligand with high affinity for the neurokinin-3 receptor (NK3R), which is encoded by the TACR3 gene guidetopharmacology.orgresearchgate.netacs.org. NKB is the only known product of the TAC3 gene nih.gov. The interaction between NKB and NK3R is crucial for activating the receptor and initiating its downstream physiological functions researchgate.netacs.org.
Anatomical Distribution of Neurokinin-3 Receptors in the Central Nervous System
The neurokinin-3 receptor is widely distributed throughout the central nervous system, suggesting its involvement in diverse neural functions guidetopharmacology.orgacs.org.
Cortical and Subcortical Region Expression
NK3 receptors are found in various cortical and subcortical regions of the brain guidetopharmacology.orgresearchgate.netresearchgate.net. Expression has been detected in areas such as the cerebral cortex (including frontal, parietal, and cingulate cortex), the amygdala (various nuclei), the hippocampus, and the hypothalamus guidetopharmacology.orgiiarjournals.orgresearchgate.netresearchgate.netresearchgate.net. Studies in rats indicate NK3 expression in mid-cortical layers researchgate.net. The distribution in these areas implicates the NK3 system in processes related to cognition, emotion, and neuroendocrine regulation acs.orgresearchgate.netresearchgate.netfrontiersin.org.
Dopaminergic Neuronal Expression
NK3 receptors are also located on dopaminergic neurons, particularly in midbrain regions like the substantia nigra pars compacta and the ventral tegmental area (VTA) guidetopharmacology.orgresearchgate.netuu.nlnih.gov. These areas are critical components of the brain's reward and motor systems temple.edu. The presence of NK3 receptors on these neurons suggests a role for the NK3 system in modulating dopaminergic neurotransmission nih.govtemple.edu. Activation of NK3 receptors in the substantia nigra and VTA has been shown to stimulate dopaminergic neuronal activity and increase dopamine (B1211576) release in projection areas such as the striatum, nucleus accumbens, and prefrontal cortex uu.nlnih.gov.
Physiological and Pathophysiological Roles of the Neurokinin-3 Receptor System
The NK3 receptor system is involved in a variety of physiological and pathophysiological processes guidetopharmacology.orgacs.org. Its activation can modulate the activity and release of other neurotransmitters, including dopamine and norepinephrine (B1679862) guidetopharmacology.org.
Physiological roles attributed to the NK3 system include involvement in neuroendocrine regulation and hormone secretion, such as modulating gonadotropin release through action on Kisspeptin-1 neurons in the hypothalamus researchgate.netoup.com. It is also believed to play a role in somatic and visceral sensory integration, cardio-respiratory regulation, and water and electrolyte balance guidetopharmacology.org. The NK3 system may also be important in learning, memory, and behavioral responses guidetopharmacology.orgresearchgate.net.
Dysfunction of the NK3 receptor system has been implicated in several pathological conditions guidetopharmacology.orgacs.orgontosight.ai. These include mood disorders such as anxiety and depression, pain perception, and certain neuropsychiatric disorders like schizophrenia guidetopharmacology.orgacs.orgresearchgate.netontosight.aipatsnap.com. The NK3 system's involvement in modulating dopaminergic activity in the midbrain has led to hypotheses about its role in the pathophysiology of conditions associated with excessive dopaminergic function researchgate.net. Furthermore, mutations in the TACR3 gene, which encodes the NK3 receptor, have been linked to hypogonadotropic hypogonadism in humans researchgate.netnih.govresearchgate.net. Research also suggests a role for the NK3 system in conditions like migraines, cardiovascular diseases, and neurodegenerative diseases acs.orgontosight.ai.
Preclinical Investigation of Osanetant
In Vitro Receptor Binding and Functional Characterization of Osanetant
In vitro studies have focused on determining this compound's interaction with the NK3 receptor and its functional consequences.
Selectivity and Affinity for Human and Non-Human Neurokinin-3 Receptors
This compound demonstrates high affinity and selectivity for the NK3 receptor ontosight.aiontosight.ai. Research indicates that this compound possesses a higher affinity for human and guinea pig NK3 receptors compared to rat NK3 receptors ncats.ioresearchgate.net. Studies using transfected cells expressing human NK3 receptors have reported an IC50 value of 0.8 nM for this compound in tachykinin receptor 3 binding affinity assays medchemexpress.com. In vitro studies using a scintillation proximity assay measuring inositol (B14025) phosphates in HEK293 cells stably expressing human NK3 receptors showed that this compound induced a concentration-dependent rightward shift of the neurokinin B (NKB) concentration-response curve pa2online.org.
Species differences in NK3 receptor pharmacology are important to consider, and the pharmacology of the guinea pig NK3 receptor is considered to resemble that of the human NK3 receptor more closely than that of the rat NK3 receptor researchgate.netmdpi.com.
Here is a summary of this compound's affinity for NK3 receptors across different species:
| Species | Receptor Type | Affinity Metric | Value | Citation |
| Human | NK3 | Higher Affinity | - | ncats.ioresearchgate.net |
| Guinea Pig | NK3 | Higher Affinity | - | ncats.ioresearchgate.net |
| Rat | NK3 | Lower Affinity | - | ncats.ioresearchgate.net |
| Human (CHO cells) | NK3 | IC50 | 0.8 nM | medchemexpress.com |
Characterization of this compound's Antagonism Profile
This compound functions as a selective antagonist of the NK3 receptor ontosight.aiontosight.aimedchemexpress.com. In vitro bioassays have been used to study the pharmacological profile of this compound (SR 142801) at tachykinin NK1, NK2, and NK3 receptors ncats.io. In the guinea-pig isolated ileum longitudinal muscle preparation, this compound caused an insurmountable antagonism of tachykinin NK3 receptor-mediated contractions produced by senktide (B1681736), an NK3 receptor agonist ncats.io. This blockade was observed to be essentially irreversible, not being removed by washout and increasing with prolonged incubation ncats.io.
Studies evaluating this compound at clonal human NK3 receptors using a scintillation proximity assay measuring inositol phosphates suggested a non-competitive profile, possibly due to pseudo-irreversible antagonism pa2online.org. This compound produced a 50% reduction of the maximal NKB response at all tested concentrations, and repeated washing did not prevent the antagonism pa2online.org.
This compound showed similar antagonist potency at rat tachykinin NK3 receptors (portal vein) and rabbit tachykinin NK2 receptors (pulmonary artery), while being less potent at hamster tachykinin NK2 receptors (trachea) and inactive at guinea-pig tachykinin NK1 receptors (ileum, longitudinal muscle) ncats.io.
Here is a summary of this compound's antagonism profile:
| Receptor Type | Species | Assay | Antagonism Profile | Citation |
| NK3 | Guinea Pig | Isolated ileum longitudinal muscle | Insurmountable, essentially irreversible | ncats.io |
| NK3 | Human | Cloned receptors (HEK293 cells, IP assay) | Non-competitive, pseudo-irreversible | pa2online.org |
| NK3 | Rat | Portal vein | Antagonist potency (similar to rabbit NK2) | ncats.io |
| NK2 | Rabbit | Pulmonary artery | Antagonist potency (similar to rat NK3) | ncats.io |
| NK2 | Hamster | Trachea | Less potent antagonist | ncats.io |
| NK1 | Guinea Pig | Ileum, longitudinal muscle | Inactive | ncats.io |
In Vivo Studies of this compound in Animal Models of Central Nervous System Disorders
Preclinical in vivo studies have investigated this compound's effects in animal models relevant to CNS disorders, particularly focusing on behaviors associated with schizophrenia.
Studies in Models of Schizophrenia-Related Behaviors
Animal models are widely used in schizophrenia research to study the etiopathology and evaluate potential therapeutic agents, although they have limitations in fully reflecting the human condition researchgate.netmdpi.com. Pharmacological models, often based on inducing changes in neurotransmitter systems like dopamine (B1211576) or glutamate, are commonly employed mdpi.com.
Modulation of Dopaminergic System Overactivity
Excessive dopaminergic function is hypothesized to play a significant role in some symptoms of schizophrenia chez-alice.frresearchgate.netdiapason-study.eu. NK3 receptors are present on dopamine neurons in areas like the substantia nigra and ventral tegmental area, and their activation can lead to increased dopamine release researchgate.netchez-alice.frresearchgate.netresearchgate.netnih.gov.
Preclinical studies have shown that this compound can prevent the overactivity of the dopaminergic system induced by NK3 agonists like senktide in regions containing dopamine cell bodies chez-alice.frresearchgate.net. In in vitro midbrain slice preparations from rats and guinea pigs, senktide increased the firing rate of dopamine neurons nih.gov. This compound was able to partly block this senktide-induced increase in firing rates and shifted the concentration-response curves for senktide to the right nih.gov. The fractional block appeared larger in guinea pig dopamine neurons, suggesting this compound is a more potent blocker of NK3 receptor-mediated responses with noncompetitive properties in this species nih.gov.
The ability of NK3 receptor antagonists to influence the release of biogenic amines, including dopamine, in brain regions implicated in schizophrenia is a key reason for their investigation as potential treatments researchgate.netnih.govdrugbank.com.
Assessment of Antipsychotic-like Activity
The behavioral effects of NK3 receptor antagonists, including this compound, have been investigated in animal models predictive of antipsychotic activity chez-alice.frresearchgate.net. These models often assess changes in behaviors induced by psychotomimetic drugs or evaluate effects on conditioned responses researchgate.netscielo.br.
While specific detailed findings on this compound's assessment in classical antipsychotic models like inhibition of apomorphine-induced climbing or stereotypy in rats were not extensively detailed in the search results, the rationale for investigating NK3 antagonists in schizophrenia models is based on their potential to modulate dopaminergic overactivity, a mechanism relevant to antipsychotic action chez-alice.frresearchgate.netresearchgate.netscielo.brajol.info. Animal models of schizophrenia often involve inducing hyperactivity or other behavioral changes using agents like dopamine agonists (e.g., amphetamine) or NMDA antagonists (e.g., MK-801), and the ability of a compound to reverse these effects is indicative of potential antipsychotic-like activity researchgate.netmdpi.comscielo.brscantox.com.
This compound has also been explored in other behavioral models; for instance, it increased social interaction time and decreased immobility time in the tonic immobility test in gerbils, suggesting anxiolytic-like and antidepressant-like activities medchemexpress.combiomol.com. More recently, a study in female mice reported that a single dose of this compound administered after stress significantly dampened fear expression, indicating impaired consolidation of fear memory in a PTSD-like model scienceblog.comnews-medical.net.
Studies in Models of Anxiety and Depression
Research in rodent models has investigated the impact of this compound on behaviors associated with anxiety and depression.
Anxiolytic-like Effects of this compound
Several studies have indicated that this compound may induce anxiolytic-like effects in rodents. Under basal (non-stressed) conditions, this compound has been shown to exert anxiolytic-like effects in rodent models, such as reducing grooming behavior in the novelty-induced grooming sampling test and increasing time and entries in the open arms of the elevated plus maze test. nih.govresearchgate.net
Antidepressant-like Effects of this compound
Preclinical evidence suggests that this compound may also possess antidepressant-like properties. Studies have demonstrated that this compound induces antidepressant-like effects in rodents. nih.gov In the forced swim test, a common model for assessing antidepressant activity, this compound-treated rats exhibited more active behavior, even after exposure to stressors. researchgate.net
Research on this compound's Impact on Fear Memory Consolidation and Post-traumatic Stress
A significant area of preclinical investigation for this compound has been its influence on fear memory consolidation and its potential relevance for post-traumatic stress disorder (PTSD).
Effects on Fear Expression in Traumatized Subjects
Studies in animal models of trauma have shown that this compound can reduce fear expression. In female mice subjected to immobilization stress, a validated PTSD-like model, a single dose of this compound administered shortly after the traumatic event significantly dampened fear expression. news-medical.netbioengineer.orgeurekalert.orgmiragenews.comuab.cat This was indicated by significantly lower freezing responses compared to control groups, suggesting that this compound impaired the consolidation of fear memory. news-medical.neteurekalert.orgmiragenews.comuab.catuab.cat The effect appears to be time-sensitive, with administration shortly after the negative experience being crucial. eurekalert.orguab.catuab.cat
Influence of Stress Exposure on this compound's Behavioral Effects
The context of stress exposure appears to significantly influence the behavioral effects of this compound. Interestingly, previous studies in female mice without prior trauma exposure showed that this compound increased the fear response, an effect opposite to that observed in stressed mice. news-medical.netbioengineer.orguab.catuab.cat This suggests that trauma exposure may reconfigure neural circuits, potentially activating different plasticity mechanisms and altering the brain's response to this compound. news-medical.netbioengineer.orguab.cat Acute systemic antagonism of NK3Rs with this compound has also been shown to attenuate persistent freezing induced by acute footshock in a social isolation stress model, suggesting a broader role in responses to stressors. nih.gov
Analysis of Sex-Specific Responses in Fear Processing Models
Research highlights important sex differences in fear processing and the effects of this compound. news-medical.netuab.catuab.cat PTSD is more prevalent in women, yet many rodent models have historically focused on males. news-medical.netuab.cat Studies specifically in female mice have demonstrated this compound's ability to reduce fear expression after trauma. news-medical.netbioengineer.orgeurekalert.orgmiragenews.comuab.cat Previous work from the same laboratory indicated that while this compound impaired fear memory in male mice, it enhanced memory in females in models without prior trauma. jneurosci.orgjneurosci.orgnih.govnih.gov This sex-divergent effect on memory consolidation appears to be influenced by sex hormones, with adult levels of sex hormones potentially necessary for this compound to modulate fear memory consolidation. nih.govnih.gov Estrous cycle stage in females may also play a role. bioengineer.orgnih.gov
Here is a summary of key preclinical findings:
| Model / Condition | Species | This compound Effect | Reference |
| Novelty-induced grooming (basal) | Rodents | Reduced grooming (anxiolytic-like) | nih.govresearchgate.net |
| Elevated plus maze (basal) | Rodents | Increased time/entries in open arms (anxiolytic-like) | researchgate.net |
| Forced swim test (basal and stress) | Rats | Increased active behavior (antidepressant-like) | researchgate.net |
| Immobilization stress + Fear Conditioning | Female Mice | Reduced freezing (impaired fear memory consolidation) | news-medical.netbioengineer.orgeurekalert.orgmiragenews.comuab.catuab.cat |
| Fear Conditioning (no prior trauma) | Female Mice | Increased fear response | news-medical.netuab.catuab.cat |
| Fear Conditioning (no prior trauma) | Male Mice | Impaired fear memory | jneurosci.orgjneurosci.orgnih.gov |
| Chronic Social Isolation Stress | Mice | Attenuated persistent freezing to threats | nih.gov |
Exploratory Studies of this compound in Other Behavioral Models
Preclinical investigations have extended to evaluating this compound's effects in behavioral models relevant to conditions such as pain, addiction, and stress-related states.
Research in Visceral Pain Models
This compound has been identified as a potential therapy for visceral pain drugbank.combiospace.com. While specific detailed preclinical study findings regarding this compound in visceral pain models were not extensively detailed in the provided information, the indication suggests a potential role for NK3 receptor antagonism in modulating pathways involved in this type of pain. Visceral pain is a key symptom in conditions like Irritable Bowel Syndrome (IBS), and preclinical models such as stress-induced colonic hypersensitivity in rats are used to study this condition ans-biotech.com.
Investigations into Drug Addiction Models (e.g., Cocaine-Induced Effects)
Studies in animal models have indicated that this compound can block the behavioral effects of cocaine wikipedia.orgiiab.mebiospace.comwikiwand.comnewdrugapprovals.org. Research in marmoset monkeys demonstrated that the NK3 receptor antagonist SR142801 (this compound) was effective in blocking the behavioral responses induced by cocaine administration iiab.me. Further investigations in rats exploring the impact of NK3 receptor antagonism revealed that while it attenuated cocaine's behavioral activating effects, it paradoxically potentiated its dopamine-enhancing action in the nucleus accumbens core iiab.me. These findings suggest a complex interaction between NK3 receptor signaling and the neurobiological substrates of cocaine's effects.
Behavioral Studies in Social Isolation and Bereavement Paradigms
Preclinical research suggests that this compound could be a candidate for exploring treatments for pain, anxiety, and aggression associated with social isolation and bereavement wikipedia.orgeurekalert.org. Studies in mice subjected to social isolation for two weeks showed an upregulation of the signaling molecule tachykinin 2 (Tac2)/neurokinin B (NkB) across multiple brain regions involved in emotional and aggressive behaviors eurekalert.orgnews.amillinois.edu. This increase in Tac2/NkB was linked to behavioral changes characteristic of isolation stress, including increased aggression towards unfamiliar conspecifics, persistent fear responses, and heightened sensitivity to threatening stimuli eurekalert.orgnews.amillinois.edu. Administration of this compound, acting as an NkB receptor blocker, was found to reverse these isolation-induced behavioral deficits eurekalert.orgnews.am. For instance, systemic this compound injection blocked aggressive and reactive behaviors in isolated mice when exposed to fearful or threatening stimuli eurekalert.org. Notably, isolated mice treated with this compound no longer attacked their cage mates, a behavior typically observed in socially isolated animals upon reintroduction to a group setting eurekalert.org. Research also indicates that the specific behavioral outcome of Tac2/NkB upregulation may depend on the brain region; for example, suppressing the Tac2 gene in the amygdala affected fear behaviors but not aggression, while suppression in the hypothalamus affected aggression but not persistent fear news.am. These findings highlight the potential of NK3 receptor antagonism in mitigating the negative behavioral consequences of social isolation stress.
Neuroendocrine Modulation by this compound in Preclinical Systems
This compound's action as an NK3 receptor antagonist has been investigated for its effects on the neuroendocrine system, particularly concerning the regulation of gonadotropins and sex hormones.
Regulation of Luteinizing Hormone and Follicle-Stimulating Hormone Secretion
This compound has been suggested to suppress the secretion of hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH) by inhibiting the NK3 receptor nih.gov. The NK3 receptor, primarily activated by neurokinin B (NKB), plays a key role in the hypothalamic regulation of reproduction in humans, particularly within Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons that function as the GnRH pulse generator researchgate.nettandfonline.comunal.edu.cotandfonline.com. These neurons project to GnRH-releasing cells, influencing the secretion of GnRH, which in turn regulates the release of LH and FSH from the pituitary gland unal.edu.co.
Preclinical studies in male tilapia, a teleost species, investigated the in vivo effects of NK3 antagonists, including this compound, on LH and FSH plasma levels mdpi.com. In these studies, adult male tilapia were injected with NK3 antagonists followed by an injection of a superactive GnRH analog (sGnRHa) mdpi.com. While a combination of another NK3 antagonist (SB-222200) and sGnRHa showed some inhibitory effect on LH release, this compound, when applied with sGnRHa, had no inhibitory effects on LH plasma levels mdpi.com. However, all treatments, including this compound combined with sGnRHa, resulted in increased FSH plasma levels compared to the control group at six hours post-injection mdpi.com.
The following table summarizes the in vivo effects of this compound + sGnRHa on LH and FSH plasma levels in male tilapia compared to the sGnRHa control, based on the provided data mdpi.com:
Table 1: In Vivo Effects of this compound + sGnRHa on LH and FSH Plasma Levels in Male Tilapia
| Treatment | LH Plasma Levels (vs. sGnRHa control) | FSH Plasma Levels (vs. control group at 6h) |
| This compound + sGnRHa | No inhibitory effects | Increased |
| sGnRHa (Positive Control) | - | Increased |
Note: Data extracted from a study in male tilapia mdpi.com. "Control group" for FSH comparison includes groups not treated with sGnRHa.
Impact on Testosterone (B1683101) Production
Preclinical evidence suggests that NK3 receptor activity is linked to testosterone levels. Deficient activity of the TACR3 (NK3R) in rats has been shown to lead to lower serum testosterone levels patsnap.com. This finding aligns with the understanding that the NKB/NK3R signaling pathway plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis, which controls sex hormone production researchgate.nettandfonline.comresearchgate.net. By inhibiting the NK3R, this compound may suppress the production of testosterone nih.gov. This potential effect on testosterone levels has also been the subject of clinical investigation, such as a trial evaluating this compound's ability to reduce testosterone in men with prostate cancer, where lowering testosterone is a therapeutic goal cancer.gov.
Clinical Development and Efficacy Research of Osanetant
Early Phase Clinical Trials for Schizophrenia Treatment
Osanetant, developed by Sanofi-Aventis (formerly Sanofi-Synthélabo), was under development for the treatment of schizophrenia and other Central Nervous System (CNS) disorders. drugbank.comclinicaltrialsarena.com It was the first potent and selective non-peptide antagonist described for the NK3 tachykinin receptor. nih.gov
Evaluation of Efficacy in Positive Symptoms of Schizophrenia
Preliminary clinical trials indicated that this compound was superior to placebo on measures of positive symptoms in schizophrenia. drugbank.comnih.govresearchgate.net Positive symptoms of schizophrenia include delusions, hallucinations, conceptual disorganization, and bizarre behavior. researchgate.net One phase II clinical trial evaluating this compound (200 mg/day) demonstrated significant improvement in several primary efficacy measures compared to placebo, including the Clinical Global Impression Scale (CGIS), a derived score for the Brief Psychiatric Rating Scale (BPRS), the BPRS positive symptom subscale, and the total score of the Positive and Negative Syndrome Scale (PANSS). researchgate.net
Analysis of Trial Outcomes and Subsequent Development Status
While early studies suggested efficacy compared to placebo, the improvement shown by this compound was not statistically significant when compared to haloperidol (B65202) (10 mg/day), a standard antipsychotic medication. researchgate.net Despite showing improvement in positive symptoms and global assessment compared to placebo, and being similar in efficacy to haloperidol without its classical extrapyramidal side effects, this compound failed to demonstrate dose-dependent efficacy in schizophrenia trials. researchgate.netresearchgate.net Due to poor pharmacokinetic characteristics and a review of its R&D portfolio, Sanofi-Aventis announced in August 2005 that it would discontinue further development of this compound for schizophrenia. drugbank.comclinicaltrialsarena.comnih.gov
Clinical Investigations for Vasomotor Symptoms Associated with Menopause
More recently, this compound has been investigated as a potential non-hormonal treatment for moderate to severe vasomotor symptoms (VMS), such as hot flashes, associated with menopause. drug-dev.comglobenewswire.comfirstwordpharma.combiospace.comfiercebiotech.comdrug-dev.comglobenewswire.com This interest stems from the understanding that NK3 receptor activation is involved in the onset of VMS. scielo.org.co
Design and Results of Phase 2a Proof-of-Concept Studies
Acer Therapeutics licensed worldwide rights to this compound (ACER-801) from Sanofi in 2018 to explore its potential in VMS and other indications. globenewswire.comfiercebiotech.com A Phase 2a randomized, double-blind, placebo-controlled, dose-ranging trial was conducted to evaluate the efficacy, safety, and pharmacokinetics of this compound in postmenopausal women experiencing moderate to severe hot flashes. drug-dev.comfirstwordpharma.combiospace.comdrug-dev.comglobenewswire.com The trial aimed to enroll approximately 56 women aged 40-65. drug-dev.comfirstwordpharma.com Subjects were randomized to receive twice-daily doses of 50 mg, 100 mg, or 200 mg of this compound or placebo over a 14-day treatment period. drug-dev.comfirstwordpharma.combiospace.comdrug-dev.comglobenewswire.com The primary endpoints were safety and pharmacokinetics, with efficacy compared to placebo as a secondary endpoint. globenewswire.com
Topline results from this Phase 2a trial, which enrolled 49 postmenopausal women, were announced in March 2023. globenewswire.comfiercebiotech.com The trial showed that this compound was well-tolerated. globenewswire.comfiercebiotech.com However, it did not achieve statistical significance in decreasing the frequency or severity of hot flashes in postmenopausal women, thus missing its primary efficacy objective. globenewswire.comfiercebiotech.com
Comprehensive Analysis of Efficacy Endpoints and Clinical Outcomes
The primary efficacy objective in the Phase 2a VMS trial was the reduction in the frequency or severity of hot flashes. globenewswire.comfiercebiotech.com As noted, this compound did not meet this objective with statistical significance in the topline analysis. globenewswire.comfiercebiotech.com While the trial design included evaluating efficacy endpoints, the results indicated a lack of statistically significant improvement in VMS compared to placebo over the 14-day treatment period. globenewswire.comfiercebiotech.com Following these results, Acer Therapeutics paused the ACER-801 program to conduct a comprehensive analysis of the full dataset, including pharmacokinetic data. globenewswire.comfiercebiotech.com
Exploratory Clinical Trial Directions for this compound
Despite the discontinuation of development for schizophrenia and the mixed results in the Phase 2a VMS trial, exploratory clinical trial directions for this compound have been considered. The comprehensive analysis of the VMS trial data is intended to inform the path forward for the program, potentially including collaborations for other indications such as prostate cancer and post-traumatic stress disorder (PTSD). globenewswire.comfiercebiotech.com
One such exploratory direction is the investigation of this compound for reducing testosterone (B1683101) levels in men with prostate cancer. cancer.gov A clinical trial (PORT-MAP Trial, NCT05607342) is testing this compound for this purpose. cancer.gov The rationale is that this compound, as a receptor antagonist, might lower testosterone without also lowering estrogen, potentially mitigating hot flashes commonly caused by current androgen deprivation therapy (ADT) for prostate cancer. cancer.gov The primary objective of this trial is to evaluate the effect of this compound on testosterone levels, with secondary objectives including the evaluation of its effect on luteinizing hormone (LH), follicle-stimulating hormone (FSH), estradiol (B170435), and prostate-specific antigen (PSA) levels. cancer.gov
Here is a summary of key clinical trial data points for this compound:
| Indication | Trial Phase | Study Design | Patient Population | Primary Efficacy Endpoint(s) | Key Efficacy Findings (vs. Placebo) | Development Status |
| Schizophrenia | Early Phase | Preliminary/Phase II | Patients with Schizophrenia | Global assessment, positive symptoms (CGIS, BPRS, PANSS) | Superiority over placebo on global assessment and positive symptoms; not statistically significant vs. haloperidol. drugbank.comnih.govresearchgate.net | Discontinued (B1498344) (by Sanofi-Aventis) drugbank.comclinicaltrialsarena.com |
| Vasomotor Symptoms (Menopause) | Phase 2a | Randomized, double-blind, placebo-controlled, dose-ranging | Postmenopausal women (40-65) with moderate to severe VMS | Reduction in frequency/severity of hot flashes (secondary) | Did not achieve statistical significance in reducing frequency or severity of hot flashes. globenewswire.comfiercebiotech.com | Program Paused (by Acer Therapeutics) globenewswire.comfiercebiotech.com |
| Prostate Cancer | Exploratory (Trial NCT05607342) | Clinical Trial | Men with Prostate Cancer | Effect on testosterone levels | Ongoing investigation. cancer.gov | Active Investigation cancer.gov |
Studies in Post-traumatic Stress Disorder
Research into this compound's potential for treating Post-traumatic Stress Disorder (PTSD) has explored its impact on fear memory consolidation. Studies in animal models, specifically female mice, have provided insights into its mechanism of action in this context.
A pivotal study demonstrated that a single administration of this compound shortly after a traumatic event significantly reduced fear expression in female mice. bioengineer.orguab.catuab.cat This effect was quantified by observing a significantly lower freezing response, a standard measure of fear in rodents, in animals treated with this compound compared to control groups. uab.catuab.cat The controlled statistical analysis in one study revealed a significant p-value of 0.038, emphasizing the effectiveness of the treatment in this model. bioengineer.org
The mechanism is believed to involve this compound blocking the NK3 receptor within the Tachykinin 2 (Tac2) pathway, a system implicated in the formation and consolidation of fear memories. bioengineer.orgbiospace.com This suggests that this compound may interrupt the process by which traumatic memories are intensely recorded in the brain. uab.catuab.cat The timing of administration appears critical, with interventions closer to the moment of trauma theorized to have a more profound effect on the brain's processing of stressful experiences. uab.catuab.cat
Interestingly, previous studies in non-traumatized mice from the same laboratory had shown that this compound increased fear responses, suggesting that exposure to trauma might reconfigure neural circuits, making them more receptive to the therapeutic effects of NK3R antagonism. uab.catuab.cat
Building upon preclinical findings, Acer Therapeutics announced the expansion of its this compound (ACER-801) program in October 2022 to include the reduction of the frequency and severity of acute stress disorder and PTSD. biospace.comglobenewswire.com This expansion was supported by an exclusive worldwide license from Emory University for patents related to treating or preventing PTSD with this compound. biospace.com A proposed clinical trial was planned to examine the safety and efficacy of ACER-801 in reducing acute stress response symptoms, PTSD symptoms, and behavioral changes in patients following a motor vehicle collision. beckershospitalreview.com
Table 1: Summary of Preclinical Findings in PTSD (Female Mice)
| Study Model | Intervention | Timing of Administration | Key Finding | Measure of Fear | Statistical Significance |
| Immobilization Stress | Single dose of this compound | 30 minutes post-stress | Reduced intensity of fear memory consolidation. | Freezing response | p = 0.038 bioengineer.org |
| Fear Conditioning | This compound | Shortly after trauma | Blocked fear memory consolidation. | Freezing behavior | Not specified |
Studies in Prostate Cancer
This compound has also been investigated for its potential utility in managing certain conditions associated with prostate cancer treatment, particularly those related to androgen deprivation therapy (ADT). ADT, a common treatment for prostate cancer, lowers testosterone levels, which can lead to side effects such as hot flashes. biospace.comcancer.gov
Two investigator-sponsored Phase 2 trials evaluating this compound (ACER-801) in men with adenocarcinoma of the prostate were initiated. biospace.compatsnap.com The POSH-MAP trial was designed to evaluate the ability of ACER-801 to reduce the frequency and severity of hot flashes and improve quality of life in men receiving ADT. biospace.comcancer.gov However, this trial was subsequently withdrawn. patsnap.comcancer.gov
The PORT-MAP trial aimed to evaluate this compound's ability to suppress testosterone production in men with prostate cancer within 28 days prior to a planned prostatectomy. biospace.comcancer.gov This trial has been listed as administratively complete. cancer.gov Early studies in healthy male volunteers had indicated that NK3R antagonists could have an inhibitory effect on testosterone levels. biospace.com this compound, as an NK3 receptor antagonist, may suppress the secretion of hormones like testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). nih.gov By reducing testosterone production, this compound could potentially inhibit the proliferation of hormone-sensitive prostate cancer cells. nih.gov The hypothesis was that this compound might be used as an alternative to current ADT to lower testosterone without causing the secondary decline in estrogen that leads to hot flashes. biospace.comcancer.gov
Table 2: Summary of Clinical Trials in Prostate Cancer
| Trial Name | Status | Objective | Participant Group |
| POSH-MAP | Withdrawn patsnap.comcancer.gov | Reduce hot flash frequency/severity and improve quality of life in men on ADT. | Men with prostate cancer on ADT |
| PORT-MAP | Administratively Complete cancer.gov | Suppress testosterone production prior to prostatectomy. | Men with prostate cancer |
Comparative Analysis of this compound with Other Neurokinin-3 Receptor Antagonists in Clinical Development
This compound was among the earlier neurokinin-3 receptor antagonists to enter clinical development. Initially, it was explored for conditions such as schizophrenia, where preliminary clinical trials demonstrated some positive actions on positive symptoms and global clinical improvement compared to placebo. nih.govresearchgate.netdrugbank.comclinicaltrialsarena.com However, this compound's further clinical development for schizophrenia was discontinued due to poor pharmacokinetic characteristics. drugbank.comclinicaltrialsarena.comnih.govscielo.org.co Another early NK3 antagonist, talnetant (B1681221), also saw its development for schizophrenia discontinued, reportedly due to low penetration of the blood-brain barrier. nih.govscielo.org.co
The focus of NK3 receptor antagonist development has since expanded, with a new generation of compounds primarily being investigated for the treatment of menopausal vasomotor symptoms (VMS), commonly known as hot flashes. scielo.org.cotandfonline.com Compounds like fezolinetant (B607441) and pavinetant (B1666215) represent this newer wave of NK3R antagonists in clinical development. scielo.org.cotandfonline.com Fezolinetant is currently the most advanced NK3R antagonist in clinical development for VMS, having reached Phase 3 trials. tandfonline.com
A systematic qualitative review comparing NK3 receptor antagonists with serotonin (B10506) norepinephrine (B1679862) reuptake inhibitors (SNRIs) for menopausal hot flashes suggested that NK3 receptor antagonists resulted in a larger reduction in the frequency and severity of hot flashes. nih.gov This review noted that the NK3R antagonist trials included were primarily Phase 2, while the SNRI trials were Phase 3, which limited direct quantitative comparisons. nih.gov
Molecular and Cellular Research on Osanetant S Mechanism of Action
Investigations into Neurotransmitter System Modulation by Osanetant
The tachykinin system, including the NK3 receptor, has been shown to influence the activity of various neurotransmitters in the brain. guidetopharmacology.org Preclinical data suggest that activation of NK3 receptors can enhance the release of biogenic amines, such as dopamine (B1211576) and serotonin (B10506). nih.govdrugbank.com Consequently, NK3 receptor antagonists like this compound are hypothesized to modulate these systems by blocking the NK3-receptor-mediated activation. nih.govdrugbank.com
Impact on Dopamine and Serotonin Release Pathways
Studies indicate that NK3 receptor agonists can excite dopaminergic neurons in the midbrain, leading to increased dopamine release in projection areas like the prefrontal cortex. researchgate.net The NK3 antagonist SR142806, structurally related to this compound, has been shown to reduce dopamine release induced by NK3 agonist injection in areas such as the substantia nigra or ventral tegmental area. researchgate.net This modulation of dopamine release is considered a rationale for investigating NK3 antagonists in conditions involving dopaminergic dysregulation, such as schizophrenia. researchgate.net
While the direct impact of this compound on serotonin release pathways is less extensively detailed in the provided sources compared to dopamine, the preclinical data broadly indicate that activation of NK3 receptors enhances the release of biogenic amines, including serotonin. nih.govdrugbank.com Therefore, this compound, as an NK3 antagonist, would be expected to counteract this effect, potentially influencing serotonergic neurotransmission. nih.govdrugbank.com The interplay between serotonin and dopamine systems is complex and involved in various behaviors and disorders, including mood regulation and reward pathways. nih.govauctoresonline.orgnih.gov Modulation of both systems by NK3 antagonism could contribute to the observed pharmacological effects of this compound.
Engagement with the Tachykinin 2 Pathway in Emotional Regulation
The tachykinin 2 (Tac2) pathway, which involves neurokinin B (NKB) and its receptor, NK3R, plays a significant role in emotional regulation. jneurosci.orgnews-medical.netnih.gov This pathway has been implicated in the modulation of fear memories. biospace.comjneurosci.orgnih.gov Activation of the NK3 receptor pathway, particularly in the central amygdala (CeA), appears to be necessary and sufficient for the modulation of fear memories. biospace.comnih.gov
Research in animal models has demonstrated that Tac2 mRNA levels in the amygdala are rapidly upregulated during fear consolidation shortly after fear conditioning. biospace.com Subsequent NKB-NK3R activation can lead to stress sensitization and the consolidation of fear. biospace.com this compound, by blocking the NK3 receptor, has been shown to interfere with this process. biospace.com Studies in female mice subjected to stress have shown that a single dose of this compound administered shortly after the traumatic event significantly dampens fear expression, suggesting impaired consolidation of fear memory. news-medical.netuab.catbiotech-spain.comuab.cat This effect indicates that this compound can block a critical fear/stress sensitization step in the brain. biospace.com
The Tac2 pathway and its role in emotional regulation, particularly fear memory, highlight a distinct mechanism of action for this compound beyond its previously explored roles in other conditions. biospace.com
Synaptic Plasticity and Neural Circuitry Reconfiguration Induced by this compound
This compound's interaction with the NK3 receptor and the Tac2 pathway suggests a potential influence on synaptic plasticity and the reconfiguration of neural circuitry, particularly in the context of stress and fear memory. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory, including the formation and consolidation of fear memories. nih.gov
While direct detailed data specifically on this compound's induction of synaptic plasticity is limited in the provided sources, the observed effects on fear memory consolidation strongly imply an impact on the underlying synaptic processes. The finding that this compound administered after a traumatic event impairs fear memory consolidation suggests that it interferes with the biological processes by which fear memories are stored and strengthened at the synaptic level. news-medical.netuab.catbiotech-spain.comuab.cat
Furthermore, research indicates that stress exposure can rewire neural circuits, potentially engaging different plasticity mechanisms. news-medical.netuab.catbiotech-spain.comuab.cat The observation that this compound had opposite effects on fear expression in stressed versus non-stressed female mice suggests that the drug's impact on neural circuits and plasticity may be dependent on the physiological state induced by trauma. news-medical.netuab.catbiotech-spain.comuab.cat Factors such as β-catenin, BDNF, GSK-3β, and mTOR are candidates for mediating these stress-induced changes in plasticity that could influence the response to NK3 antagonism. news-medical.net
Studies on the Tac2 pathway have shown that activation of Tac2-expressing neurons in the central amygdala enhances fear memory consolidation and drives action potential firing. nih.gov This suggests that the Tac2/NKB/NK3R pathway directly influences neuronal activity and potentially synaptic strength in circuits involved in fear processing. By blocking the NK3 receptor, this compound would modulate this activity, thereby affecting synaptic plasticity and the formation of fear associations.
The role of NK3R in synaptic activity is further supported by findings that its modulation can influence processes associated with changes in spine density, which is a structural indicator of synaptic plasticity. patsnap.com Inhibition of TACR3 (the gene encoding NK3R) activity has been shown to provoke hyperactivation of CaMKII and enhanced AMPA receptor phosphorylation, both of which are involved in synaptic plasticity mechanisms, and are associated with an increase in spine density. patsnap.com This provides a potential cellular mechanism through which this compound, as an NK3R antagonist, could influence synaptic structure and function.
The ability of this compound to influence fear memory consolidation and potentially modulate synaptic plasticity highlights its intricate interaction with neural circuits involved in emotional processing, particularly in the context of trauma and stress.
Challenges, Limitations, and Future Research Directions for Osanetant
Analysis of Discrepancies between Preclinical and Clinical Findings
Discrepancies between preclinical models and clinical trial outcomes represent a significant hurdle in the development of many CNS drugs, including NK3 receptor antagonists like osanetant. While preclinical studies with NK3 receptor antagonists, including this compound, have suggested potential efficacy across various symptom dimensions in schizophrenia and other CNS disorders, these findings have not always translated consistently into successful clinical outcomes. researchgate.netresearchgate.netnih.gov For instance, this compound showed promise in early clinical studies for schizophrenia, but subsequent evaluations yielded negative results, leading to its discontinuation. researchgate.netnih.gov
Factors contributing to these discrepancies can include differences in species-specific receptor pharmacology, variations in disease complexity between animal models and human conditions, and limitations in the predictive validity of preclinical behavioral assays. This compound, for example, has been shown to have a higher affinity for human and guinea pig NK3 receptors compared to rat NK3 receptors, which could influence the translatability of findings from rodent models. newdrugapprovals.orgnih.gov Further research is needed to refine preclinical models to better mimic human neuropsychiatric conditions and to understand how species differences in NK3 receptor expression and function impact drug response.
Identification of Unresolved Aspects of this compound's Mechanism of Action
While this compound is known to act as an NK3 receptor antagonist, the full scope of its mechanism of action and the downstream effects of NK3 receptor blockade are not completely understood. nih.govdrugbank.com Preclinical data suggest that NK3 receptor activation can enhance the release of biogenic amines, including dopamine (B1211576) and serotonin (B10506), and NK3 receptor antagonists could block these effects. nih.govdrugbank.comresearchgate.netnih.govresearchgate.net NK3 receptor modulation also regulates dopamine, GABA, and serotonin transmission in various brain regions, which could lead to unpredictable effects in treating complex conditions like schizophrenia. researchgate.netresearchgate.net
Unresolved aspects include the precise neural circuits and neurotransmitter systems through which NK3 receptor antagonism exerts its therapeutic effects in different conditions. The interaction between the neurokinin system and other neurotransmitter systems, such as dopamine, GABA, and glutamate, requires further elucidation. researchgate.netresearchgate.net Understanding these complex interactions is crucial for optimizing therapeutic strategies and potentially identifying patient subgroups who might benefit most from NK3 receptor modulation.
Emphasizing the Importance of Sex as a Biological Variable in Future Neuropsychiatric Research
Increasing evidence highlights the importance of considering sex as a biological variable in neuropsychiatric research due to observed sex differences in the prevalence, symptom presentation, and treatment response of many disorders. rjeid.come-emj.orgaspet.orgd-nb.info Research on this compound itself has provided insights into potential sex-specific effects. A study in mice found that this compound had sex-opposite effects on fear memory consolidation, dependent on sex hormones (testosterone in males and estradiol (B170435) in females). nih.govmassivesci.com This suggests that the efficacy and effects of NK3 receptor antagonists may differ between sexes.
Future research involving this compound and other NK3 receptor antagonists in neuropsychiatric contexts must explicitly incorporate sex as a biological variable in study design and analysis. This includes utilizing both male and female animals in preclinical studies and analyzing data from clinical trials to identify potential sex-specific responses. Understanding how hormonal fluctuations and sex chromosomes influence NK3 receptor expression, signaling, and downstream effects is critical for developing more personalized and effective treatments.
Strategies for Identifying Predictive Biomarkers for Therapeutic Response to this compound
Identifying predictive biomarkers for therapeutic response is essential for personalizing treatment and improving the success rate of clinical trials. For this compound and other NK3 receptor antagonists, potential biomarkers could help identify individuals most likely to benefit from treatment and those who might experience adverse effects or lack response. researchgate.net
Strategies for identifying predictive biomarkers could involve neuroimaging techniques (such as PET and fMRI) to assess NK3 receptor occupancy and brain activity changes in response to treatment. researchgate.net Genetic and proteomic studies could explore variations in NK3 receptor genes or related signaling pathways that correlate with treatment outcomes. researchgate.net Additionally, measuring levels of neurokinins or other relevant neuropeptides in biological fluids could serve as potential indicators of treatment response. google.com Translational studies that link preclinical findings to clinical observations are crucial in this effort. nottingham.ac.ukisctm.org
Exploration of Potential Combination Therapies and Adjunctive Treatments with this compound
Given the complex nature of neuropsychiatric disorders and the multifactorial mechanisms underlying them, exploring combination therapies involving this compound or other NK3 receptor antagonists with existing treatments warrants consideration. While this compound's development was discontinued (B1498344), the concept of combining NK3 antagonism with other pharmacological agents could offer synergistic benefits or address different symptom domains. researchgate.netgoogle.comschizophrenia.com
For example, in schizophrenia, where this compound was initially investigated, combining NK3 antagonists with current antipsychotics might improve efficacy, particularly for symptoms less responsive to current dopamine-targeting drugs, or potentially allow for lower doses of existing medications, thereby reducing side effects. researchgate.netgoogle.com Adjunctive administration, where an NK3 antagonist is added to a patient already stabilized on another therapy, is one potential strategy. google.com Research into the potential for pharmacokinetic and pharmacodynamic interactions between NK3 antagonists and other psychotropic medications is necessary.
Investigation of Repurposing Opportunities and Novel Indications for Neurokinin-3 Receptor Antagonists
Despite the discontinuation of this compound for schizophrenia, the NK3 receptor remains a valid therapeutic target, and there is ongoing investigation into repurposing NK3 receptor antagonists for other indications. womensmentalhealth.orgmdpi.comscielo.org.coresearchgate.net The recent approval of fezolinetant (B607441), another NK3 receptor antagonist, for vasomotor symptoms associated with menopause highlights the potential of this drug class beyond psychiatric disorders. womensmentalhealth.orgmdpi.comtandfonline.com
Other potential areas for investigation include other gynecological endocrine disorders such as PCOS, uterine fibroids, and endometriosis, given the role of NK3R in modulating the hypothalamic–pituitary–gonadal axis. mdpi.comresearchgate.net Preclinical research has also suggested potential applications in pain, anxiety, aggression, and drug addiction. wikipedia.org Exploring these novel indications and repurposing opportunities for existing or newly developed NK3 receptor antagonists is a key future direction.
Q & A
Q. What experimental models are most appropriate for evaluating Osanetant’s efficacy as an NK3 receptor antagonist?
- Methodological Answer : In vitro assays (e.g., radioligand binding studies using HEK-293 cells expressing human NK3 receptors) are foundational for determining this compound’s binding affinity (Ki values) and selectivity . In vivo models, such as rodent behavioral tests (e.g., elevated plus maze for anxiety-like behavior), are critical for assessing functional efficacy. Ensure consistency in species-specific receptor homology when translating results to human physiology .
Q. How do binding affinity assays for this compound inform its pharmacological selectivity against related neurokinin receptors?
- Methodological Answer : Competitive binding assays against NK1, NK2, and NK3 receptors are essential. Use tritiated ligands (e.g., [³H]SR142801 for NK3) and calculate inhibition constants (IC₅₀) to quantify selectivity. Cross-reactivity testing with G protein-coupled receptors (GPCRs) like serotonin or dopamine receptors is recommended to rule off-target effects .
Q. What are the key pharmacokinetic parameters to prioritize in preclinical studies of this compound?
- Methodological Answer : Focus on bioavailability (oral vs. intravenous administration), half-life (t₁/₂), and blood-brain barrier (BBB) penetration. Use LC-MS/MS for plasma and cerebrospinal fluid (CSF) quantification. Rodent models should include both single-dose and repeated-dose studies to assess accumulation potential .
Advanced Research Questions
Q. How can conflicting efficacy data from this compound’s clinical trials inform the design of future neurokinin antagonist studies?
- Methodological Answer : Analyze discrepancies in trial outcomes (e.g., lack of efficacy in Phase III schizophrenia trials despite preclinical promise ). Re-evaluate patient stratification (e.g., genetic variability in NK3 receptor expression), dosing regimens, and biomarker selection (e.g., CSF neurokinin levels). Incorporate adaptive trial designs to adjust parameters mid-study based on interim analyses .
Q. What methodological considerations are critical when comparing this compound’s pharmacokinetics across preclinical species and humans?
- Methodological Answer : Use allometric scaling to extrapolate dose-response relationships, accounting for metabolic rate differences. Validate species-specific cytochrome P450 (CYP) enzyme contributions to this compound metabolism via liver microsome assays. Adjust for protein binding differences in plasma to estimate free drug concentrations .
Q. How can computational modeling address gaps in understanding this compound’s receptor interaction dynamics?
- Methodological Answer : Molecular dynamics simulations of this compound-NK3 receptor complexes can predict binding stability and conformational changes. Pair with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) to validate computational predictions. Cross-reference with cryo-EM structures of neurokinin receptors if available .
Q. What strategies mitigate reproducibility challenges in behavioral studies involving this compound?
- Methodological Answer : Standardize environmental variables (e.g., circadian rhythm, housing conditions) in rodent models. Use blinded experimenters and automated tracking systems (e.g., EthoVision) to reduce observer bias. Include positive controls (e.g., known anxiolytics) and report effect sizes with 95% confidence intervals .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret contradictory findings between this compound’s in vitro potency and in vivo efficacy?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile disparities. For example, high in vitro affinity may not translate to in vivo efficacy due to poor BBB penetration. Measure brain-to-plasma ratios and adjust formulations (e.g., lipid nanoparticles) if necessary .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/ED₅₀ values. Apply mixed-effects models for longitudinal data to account for individual variability. Report adjusted p-values for multiple comparisons (e.g., Bonferroni correction) .
Translational and Ethical Considerations
Q. How can researchers ethically leverage historical clinical trial data from discontinued this compound studies?
- Methodological Answer :
Collaborate with original trial sponsors (e.g., Sanofi-Aventis ) to access de-identified datasets under data-sharing agreements. Use meta-analysis frameworks to pool data across trials, ensuring compliance with GDPR and HIPAA. Address publication bias by including negative results in systematic reviews .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
